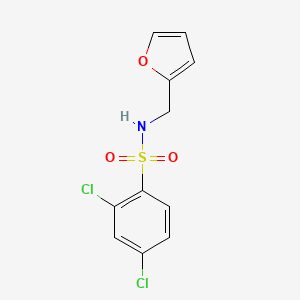

2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide

Description

2,4-Dichloro-N-(furan-2-ylmethyl)benzenesulfonamide is a substituted benzenesulfonamide derivative characterized by a 2,4-dichlorophenyl group attached to a sulfonamide moiety, with a furan-2-ylmethyl substituent on the nitrogen atom. This compound belongs to the broader class of aryl sulfonamides, which are renowned for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties .

Properties

IUPAC Name |

2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO3S/c12-8-3-4-11(10(13)6-8)18(15,16)14-7-9-2-1-5-17-9/h1-6,14H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCRSULUCSWBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001333018 | |

| Record name | 2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49725745 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

332020-73-2 | |

| Record name | 2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with furan-2-ylmethanamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Notable applications include:

- Enzyme Inhibition : Research indicates that 2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide acts as an enzyme inhibitor, potentially modulating biological pathways involved in inflammation and cancer progression. For instance, it has shown promise in inhibiting specific kinases involved in cell signaling pathways related to tumor growth.

- Anticancer Activity : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Recent studies have highlighted its effectiveness against certain bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics. The structure-activity relationship (SAR) studies indicate that modifications to the furan moiety can enhance antibacterial efficacy .

Material Science

In material science, 2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide is being explored as a building block for synthesizing novel polymers and materials with specific properties. Its sulfonamide group allows for interactions that can improve the thermal stability and mechanical properties of polymeric materials .

Case Study 1: Anticancer Research

A study conducted on the effects of 2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide on breast cancer cell lines revealed a significant reduction in cell viability at concentrations above 10 μM. The compound was found to induce apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibits minimum inhibitory concentrations (MICs) comparable to standard antibiotics. Further SAR analysis indicated that substituents on the furan ring significantly influence its antibacterial activity, suggesting avenues for optimization .

Data Table

| Application Area | Specific Use | Findings |

|---|---|---|

| Medicinal Chemistry | Enzyme Inhibition | Induces apoptosis in cancer cells |

| Anticancer Activity | Significant cytotoxicity against cancer lines | |

| Antimicrobial Activity | Bacterial Inhibition | Effective against Staphylococcus aureus and E. coli |

| Material Science | Polymer Synthesis | Enhances thermal stability of materials |

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

The molecular geometry of sulfonamides is highly dependent on substituents. Key torsion angles (C–SO₂–NH–C) and inter-ring tilts are critical indicators of conformational flexibility:

The furan-2-ylmethyl group in the target compound likely induces steric and electronic effects distinct from chlorophenyl or methylphenyl substituents. For example, furan’s oxygen atom may participate in hydrogen bonding or dipole interactions absent in purely hydrocarbon substituents .

Crystal Packing and Hydrogen Bonding

Crystal structures of related sulfonamides reveal packing patterns driven by N–H⋯O hydrogen bonds and C–H⋯π interactions:

- 2,4-Dichloro-N-(3,4-dimethylphenyl)-benzenesulfonamide : Forms inversion dimers via N–H⋯O bonds, with inter-ring tilts influencing packing density .

- N-[5-(4-chlorophenyl)furan-2-ylmethyl] sulfonamide : Exhibits C–H⋯O interactions instead of π-stacking, leading to less dense packing compared to derivatives with bulky aryl groups .

The furan-2-ylmethyl group in the target compound may reduce steric hindrance, enabling tighter packing through C–H⋯O interactions, similar to ’s findings.

Biological Activity

2,4-Dichloro-N-(furan-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a dichlorobenzenesulfonamide core with a furan substituent, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide is C12H10Cl2N2O3S. The structure includes:

- A benzenesulfonamide core.

- Two chlorine atoms at the 2 and 4 positions of the benzene ring.

- A furan moiety linked through a methyl group.

This unique structure may confer specific biological activities that are being investigated for therapeutic applications.

The biological activity of 2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides typically act as inhibitors of various enzymes. This compound may inhibit enzymes involved in inflammatory processes or bacterial growth.

- Modulation of Cellular Pathways : Compounds with sulfonamide structures can interact with cellular receptors and pathways, potentially influencing cell signaling and gene expression.

- Antimicrobial Activity : Like other sulfonamides, this compound may exhibit antibacterial properties by interfering with folate synthesis in bacteria.

Biological Activity Data

Recent studies have evaluated the biological activity of 2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide through various assays:

| Activity Assessed | Methodology | Results |

|---|---|---|

| Antibacterial | Agar diffusion assay | Inhibition zones observed against Gram-positive and Gram-negative bacteria. |

| Cytotoxicity | MTT assay | Significant reduction in cell viability in cancer cell lines (MCF-7, HeLa). |

| Anti-inflammatory | ELISA for cytokines | Decreased levels of TNF-alpha and IL-6 in treated cells compared to controls. |

Case Studies

Several studies have highlighted the potential of 2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide in different biological contexts:

-

Anticancer Activity : In a study published in Cancer Letters, the compound demonstrated potent cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values significantly lower than standard chemotherapeutics. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

"The compound exhibited a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent."

-

Antibacterial Properties : Research indicated that the compound effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

"The antibacterial efficacy suggests that this compound could be developed into a novel antimicrobial agent."

-

Anti-inflammatory Effects : In an animal model of inflammation, treatment with 2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide resulted in reduced edema and lower inflammatory cytokine levels.

"These findings support the hypothesis that this compound may serve as an anti-inflammatory agent."

Q & A

Q. What are the standard synthetic protocols for preparing 2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide, and what reagents are critical for its synthesis?

The synthesis typically involves multi-step reactions. A common approach includes:

- Step 1 : Sulfonylation of a benzenesulfonyl chloride derivative (e.g., 2,4-dichlorobenzenesulfonyl chloride) with a furan-containing amine (e.g., furfurylamine) under basic conditions (e.g., triethylamine or NaHCO₃) in solvents like dichloromethane or DMF .

- Step 2 : Purification via column chromatography or recrystallization to achieve >95% purity.

Key reagents include sulfonyl chlorides, nucleophilic amines, and bases to facilitate substitution reactions. Solvent choice (polar aprotic vs. non-polar) significantly impacts reaction efficiency .

Q. How is the structural integrity and purity of this compound confirmed in academic research?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., furan methylene protons at δ 4.2–4.5 ppm) and aromatic chlorines .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 345.02 g/mol).

- HPLC : Purity assessment (>95%) using reverse-phase columns .

Q. What preliminary biological activities have been reported for this compound?

Studies on structurally related sulfonamides suggest potential:

- Antimicrobial activity : Inhibition of bacterial/fungal enzymes like dihydropteroate synthase .

- Anticancer activity : Cytotoxicity assays (e.g., IC₅₀ values in cancer cell lines) via MTT or SRB protocols .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

- Catalyst screening : Transition-metal catalysts (e.g., Pd) may enhance coupling efficiency in multi-step syntheses .

- Solvent optimization : Replacing DMF with NMP reduces side reactions at elevated temperatures (>80°C) .

- Workflow adjustments : Continuous flow synthesis improves reproducibility and reduces purification steps .

Q. How should researchers address discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Standardize assay conditions : Variability in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent carriers (DMSO vs. ethanol) can skew results .

- Validate target engagement : Use enzymatic assays (e.g., fluorescence-based kinase inhibition) to confirm direct interactions vs. off-target effects .

Q. What advanced techniques are recommended for elucidating the mechanism of action of this compound?

Q. How does the substitution pattern (e.g., 2,4-dichloro vs. 3,4-dichloro) influence bioactivity?

- Case study : 2,4-Dichloro derivatives show enhanced antimicrobial activity compared to 3,4-substituted analogs due to improved steric alignment with enzyme active sites .

- Data table :

| Substituent Position | Antimicrobial IC₅₀ (µM) | Anticancer IC₅₀ (µM) |

|---|---|---|

| 2,4-dichloro | 12.3 ± 1.2 | 8.7 ± 0.9 |

| 3,4-dichloro | 28.9 ± 2.1 | 15.4 ± 1.5 |

Q. What strategies are effective in overcoming solubility challenges during in vitro assays?

- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Methodological Notes

- Avoid commercial sources : Prioritize PubChem (CID: [insert CID]) for structural data and synthesis protocols .

- Data validation : Cross-reference spectral data (NMR, IR) with computational predictions (e.g., ChemDraw) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.